

# Toxicological and Safety Evaluation of Rebaudioside G: A Technical Guide

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Compound of Interest						
Compound Name:	Rebaudioside G					
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#### Introduction

**Rebaudioside G** (Reb G) is a minor steviol glycoside found in the leaves of the Stevia rebaudiana Bertoni plant. Like other steviol glycosides, it is utilized as a high-intensity, zero-calorie sweetener in a variety of food and beverage products. This technical guide provides an in-depth overview of the toxicological and safety evaluation of **Rebaudioside G**, primarily leveraging a "read-across" approach from the extensive data available for major steviol glycosides such as Rebaudioside A and Stevioside. This approach is scientifically justified by the common metabolic fate of all steviol glycosides, which are hydrolyzed to the aglycone steviol in the human gut.

## **Metabolic Fate of Steviol Glycosides**

The toxicological assessment of any steviol glycoside, including **Rebaudioside G**, is fundamentally linked to its metabolism. Human digestive enzymes do not hydrolyze steviol glycosides in the upper gastrointestinal tract.[1][2] Instead, they pass intact to the colon, where gut microflora hydrolyze them to steviol.[1][2][3][4] Steviol is then absorbed, metabolized in the liver to steviol glucuronide, and subsequently excreted, primarily in the urine.[2][3][5][6] This shared metabolic pathway is the basis for applying the extensive toxicological database of major steviol glycosides to less abundant ones like **Rebaudioside G**.

Metabolic pathway of **Rebaudioside G**.



## **Toxicological Profile**

The safety of steviol glycosides has been extensively reviewed by regulatory agencies worldwide, including the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA).[1][2][5] The consensus from a vast body of research is that steviol glycosides are not genotoxic, carcinogenic, or associated with any reproductive or developmental toxicity.[2][7]

### **Acute, Subchronic, and Chronic Toxicity**

Studies on various steviol glycosides, including Rebaudioside A and stevioside, have consistently demonstrated a lack of toxicity even at very high doses. The LD50 for stevioside in rats, mice, and hamsters is greater than 15 g/kg body weight, indicating very low acute toxicity. [8]

Subchronic and chronic toxicity studies in rats have established high No Observed Adverse Effect Levels (NOAELs). For instance, a 13-week study on Rebaudioside A in Wistar rats determined a NOAEL of approximately 4161 mg/kg body weight/day for males and 4645 mg/kg body weight/day for females.[9] A 2-year carcinogenicity study with stevioside in rats also showed no evidence of carcinogenic potential.[5]

Study Type	Steviol Glycoside	Species	Duration	NOAEL	Reference
Subchronic Oral Toxicity	Rebaudioside A	Wistar Rat	13 weeks	4161 mg/kg bw/day (males), 4645 mg/kg bw/day (females)	[9]
Chronic Oral Toxicity	Stevioside	F344 Rat	2 years	967 mg/kg bw/day	[8]
Two- Generation Reproduction	Rebaudioside A	Han Wistar Rat	2 generations	2048-2273 mg/kg bw/day	[10]



### Genotoxicity

A comprehensive battery of in vitro and in vivo genotoxicity studies has been conducted on steviol glycosides, particularly Rebaudioside A and steviol. Rebaudioside A was found to be non-mutagenic in the Ames test, did not induce chromosomal aberrations in Chinese Hamster V79 cells, and was negative in a mouse lymphoma assay.[11] Furthermore, in vivo studies, including a bone marrow micronucleus test in mice and an unscheduled DNA synthesis test in rats, showed no evidence of genotoxic activity for Rebaudioside A.[11] While some early in vitro studies suggested potential mutagenic activity for steviol, subsequent in vivo studies have not demonstrated this effect, leading to the conclusion that steviol glycosides do not pose a genotoxic risk to humans.[2][7]

Assay	Test Substance	System	Result	Reference
Bacterial Reverse Mutation (Ames)	Rebaudioside A	S. typhimurium, E. coli	Negative	[11]
Chromosomal Aberration	Rebaudioside A	Chinese Hamster V79 cells	Negative	[11]
Mouse Lymphoma	Rebaudioside A	L5178Y+/- cells	Negative	[11]
In vivo Micronucleus	Rebaudioside A	Mouse bone marrow	Negative	[11]
In vivo UDS	Rebaudioside A	Rat liver	Negative	[11]

## **Acceptable Daily Intake (ADI)**

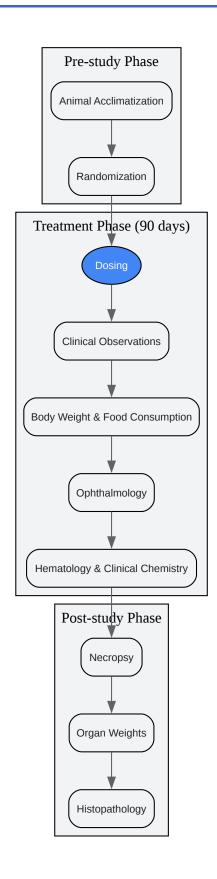
Based on the available toxicological data, regulatory bodies have established an Acceptable Daily Intake (ADI) for steviol glycosides. The JECFA and EFSA have set a group ADI of 4 mg/kg body weight/day, expressed as steviol equivalents.[1][2][12] This ADI is applicable to all purified steviol glycosides, including **Rebaudioside G**, due to their shared metabolic conversion to steviol.



# **Experimental Protocols**

The safety assessment of steviol glycosides relies on standardized and internationally recognized experimental protocols. Below is a generalized workflow for a subchronic oral toxicity study, a cornerstone of food additive safety evaluation.





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Workflow for a subchronic oral toxicity study.



Methodology for a 90-Day Subchronic Oral Toxicity Study in Rodents (General Protocol):

- Test System: Typically, Sprague-Dawley or Wistar rats are used, with an equal number of males and females per group.
- Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the start of the study.
- Groups and Dosing: At least three dose levels of the test substance (e.g., Rebaudioside G)
  and a control group receiving the vehicle (e.g., distilled water) are included. The test
  substance is typically administered daily by oral gavage or mixed in the diet.
- Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.
- Clinical Pathology: Blood samples are collected at the end of the study for hematology and clinical chemistry analysis.
- Pathology: At the end of the 90-day period, all animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissues are collected for histopathological examination.
- Endpoints: Key endpoints include mortality, clinical signs, body weight changes, food
  consumption, hematology, clinical chemistry, organ weights, and macroscopic and
  microscopic pathology. The NOAEL is determined as the highest dose at which no adverse
  effects are observed.

# Conclusion

While direct toxicological studies on **Rebaudioside G** are limited, the extensive body of evidence from studies on other steviol glycosides, such as Rebaudioside A and Stevioside, provides a strong basis for its safety assessment. The shared metabolic pathway, leading to the formation of steviol, allows for a scientifically robust read-across approach. The available data overwhelmingly support the conclusion that **Rebaudioside G**, as part of the family of steviol glycosides, is safe for human consumption at the established ADI of 4 mg/kg body weight/day (as steviol equivalents).



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